1-(6-Methylpyridin-2-yl)propan-1-ol
Description
1-(6-Methylpyridin-2-yl)propan-1-ol is a pyridine derivative with a hydroxyl-bearing propyl chain attached to the pyridine ring at position 2.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(6-methylpyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C9H13NO/c1-3-9(11)8-6-4-5-7(2)10-8/h4-6,9,11H,3H2,1-2H3 |
InChI Key |
PQGLRECMDMHWLA-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC(=N1)C)O |
Canonical SMILES |
CCC(C1=CC=CC(=N1)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Compound A : 3-(Bis((6-methylpyridin-2-yl)methyl)amino)propan-1-ol (L2)
- Structure: Features two 6-methylpyridin-2-ylmethyl groups attached to a propanol backbone via an amino linker.
- Synthesis: Prepared via alkylation of 3-amino-1-propanol with 6-methyl-2-(bromomethyl)pyridine in DMF using N,N-diisopropylethylamine as a base .
- In contrast, 1-(6-methylpyridin-2-yl)propan-1-ol lacks such functional groups, limiting its coordination chemistry applications.
Compound B : 1-(6-(Diethylamino)-5-methylpyridin-3-yl)propan-1-ol
- Structure: Contains a diethylamino group at position 6 and a methyl group at position 5 on the pyridine ring.
- Properties: Classified as acutely toxic (Category 4) and a skin irritant (Category 2). Its molecular weight (222.33 g/mol) is higher than the target compound due to the diethylamino group .
- Key Differences: The diethylamino group increases lipophilicity and steric bulk compared to the methyl group in 1-(6-methylpyridin-2-yl)propan-1-ol. This may enhance membrane permeability but also toxicity .
Functional Group Variations on the Alcohol Chain
Compound C : 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol
- Structure : Features a propargyl alcohol (prop-2-yn-1-ol) chain and methoxy substituents on the pyridine ring.
- Key Differences : The propargyl alcohol group introduces alkyne functionality, enabling click chemistry applications. The dimethoxy groups increase electron density on the pyridine ring, altering reactivity compared to the methyl group in the target compound .
Compound D : [(Butoxymethylethoxy)methylethoxy]propan-1-ol
- Key Differences: While structurally dissimilar, its classification as a propanol derivative highlights the impact of ether linkages on physical properties (e.g., reduced volatility).
Compound E : 3,4-Bis((E)-4-chlorobenzylidene)-1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione
- Structure : A pyrrolidine-2,5-dione fused with a 6-methylpyridin-2-yl group and chlorinated chalcone moieties.
- Applications: Exhibits plant growth regulator (PGR) activities due to its chalcone and cyclic imide functionalities.
- Key Differences: The cyclic imide and chalcone groups confer biological activity absent in the simpler propanol structure of the target compound .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility: The propanol chain in 1-(6-methylpyridin-2-yl)propan-1-ol can be functionalized via reactions analogous to those used for L2 (e.g., alkylation, amination) .
- Toxicity Considerations: Diethylamino-substituted analogs (e.g., Compound B) demonstrate higher acute toxicity than methyl-substituted derivatives, emphasizing the need for substituent-specific safety evaluations .
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